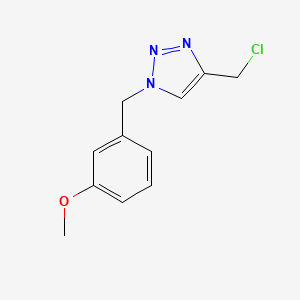
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole
説明
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The presence of functional groups such as chloromethyl and methoxybenzyl enhances its reactivity and biological profile.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12ClN3O
- IUPAC Name : this compound
While the specific mechanism of action for this compound remains largely unexplored, compounds in the triazole class typically interact with various biological targets such as enzymes or receptors. The triazole ring's structural characteristics allow for diverse interactions with biological systems, potentially leading to inhibition or activation of specific pathways.
Antimicrobial Activity
Triazoles have been documented to exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may also possess similar activities. The antimicrobial effectiveness is often evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| This compound | S. aureus | Significant inhibition |
Anticancer Activity
Research has indicated that triazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 1.1 | Doxorubicin |
| HCT-116 | 2.6 | 5-Fluorouracil |
| HepG2 | 1.4 | Pemetrexed |
The anticancer activity is often attributed to mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis.
Case Studies
A study evaluating various triazole derivatives demonstrated that modifications on the triazole ring significantly affect their biological activity. For example, structural variations led to enhanced binding affinities towards specific biological targets and improved pharmacological profiles.
Example Study Findings
In a comparative study involving several triazole derivatives:
- Compound A showed an IC50 of 0.21 µM against trypomastigotes.
- Compound B exhibited a significant reduction in parasite load in 3D cardiac spheroids.
These findings underscore the importance of structural optimization in enhancing the biological activity of triazole-based compounds.
特性
IUPAC Name |
4-(chloromethyl)-1-[(3-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-3-9(5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVBYIRGGCPWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















